N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with propylamine under controlled conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Sodium azide, amines, and thiols.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with enhanced stability and performance
Mechanism of Action
The mechanism by which N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine exerts its effects involves the interaction with specific molecular targets. In biological systems, it is believed to disrupt cell membrane integrity, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
Chlorfenapyr: An insecticide derived from natural pyrrole compounds, used for its high insecticidal and acaricidal activity.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine stands out due to its tetrazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it a versatile candidate for various applications, particularly in fields requiring robust chemical stability and reactivity .
Properties
CAS No. |
717874-41-4 |
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Molecular Formula |
C11H13Cl2N5 |
Molecular Weight |
286.16g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H13Cl2N5/c1-2-5-18-11(15-16-17-18)14-7-8-3-4-9(12)6-10(8)13/h3-4,6H,2,5,7H2,1H3,(H,14,15,17) |
InChI Key |
CDGKMBGWIKGIGZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl |
solubility |
29.3 [ug/mL] |
Origin of Product |
United States |
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